N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-chlorophenoxy group and a 5-amino-2-methoxyphenyl moiety. The presence of the amide group facilitates hydrogen bonding and resonance stabilization, critical for interactions with biological targets .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCSUZEQYFZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorophenol.
Formation of Intermediate: The 4-chlorophenol is reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form an intermediate ester.
Amidation Reaction: The intermediate ester is then reacted with 5-amino-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Phenoxy Group
Positional Isomerism of Chlorine
- N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)-propanamide (CAS: 1020056-48-7): The addition of a second chlorine at the 2-position increases lipophilicity (ClogP ≈ 3.8) and may enhance membrane permeability but could reduce aqueous solubility .
Methyl and Methoxy Substitutions
- N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)-propanamide (CAS: 1020055-99-5): Two methyl groups on the phenoxy ring (2,6-positions) create a highly hydrophobic environment, likely favoring interactions with lipid-rich biological membranes .
Modifications in the Aromatic Amine Group
Halogen and Methoxy Variations
- 3-Amino-N-(4-chloro-2-methoxy-5-methylphenyl)-propanamide (CAS: 938517-72-7): A methyl group at the 5-position of the phenyl ring may improve bioavailability by reducing first-pass metabolism .
Fluorine Substitution
Backbone Modifications: Acetamide vs. Propanamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide (CAS: 1020054-40-3): Replacing the propanamide backbone with acetamide shortens the carbon chain, reducing conformational flexibility and possibly diminishing binding to deep hydrophobic pockets .
Key Physicochemical Properties
*ClogP values estimated using fragment-based methods.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 320.77 g/mol
The presence of an amino group, a methoxy group, and a chlorophenoxy moiety enhances its solubility and reactivity, making it a candidate for various pharmacological investigations.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could explain its analgesic effects.
- Signal Transduction Pathways : Modulation of these pathways may affect cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Analgesic Effects : Interaction with neurotransmitter systems may confer pain-relieving properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 and A549 cell lines | |
| Antimicrobial | Activity against Staphylococcus aureus | |
| Analgesic | Potential interaction with pain receptors |
Case Studies
A notable case study involved the evaluation of this compound in vitro against various cancer cell lines. The results indicated:
- Cytotoxicity : The compound exhibited IC values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines, suggesting significant anticancer potential.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
